BenchChemオンラインストアへようこそ!

T2384

PPARγ Nuclear Receptor Selective Modulator

T-2348 (also designated T2384) is a synthetic, non-thiazolidinedione (non-TZD) ligand of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to adipogenesis and glucose homeostasis. The compound possesses a complex molecular architecture featuring chloro, benzothiazole, sulfonamide, and trifluoromethyl functional groups, with the molecular formula C20H10Cl3F3N2O2S3 and a monoisotopic mass of 567.892212 Da.

Molecular Formula C20H10Cl3F3N2O2S3
Molecular Weight 569.9 g/mol
CAS No. 315222-83-4
Cat. No. B1682870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT2384
CAS315222-83-4
SynonymsT2384;  T-2384;  T 2384
Molecular FormulaC20H10Cl3F3N2O2S3
Molecular Weight569.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl
InChIInChI=1S/C20H10Cl3F3N2O2S3/c21-11-2-4-17-15(8-11)27-19(32-17)31-16-5-3-12(9-13(16)22)28-33(29,30)18-6-1-10(7-14(18)23)20(24,25)26/h1-9,28H
InChIKeyBYUHFXVHEGWPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T-2348 (CAS 315222-83-4): Chemical Identity and Baseline PPARγ Ligand Classification for Research Procurement


T-2348 (also designated T2384) is a synthetic, non-thiazolidinedione (non-TZD) ligand of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to adipogenesis and glucose homeostasis [1]. The compound possesses a complex molecular architecture featuring chloro, benzothiazole, sulfonamide, and trifluoromethyl functional groups, with the molecular formula C20H10Cl3F3N2O2S3 and a monoisotopic mass of 567.892212 Da . T-2348 was developed as a prototype selective PPARγ modulator (SPPARM) to explore the biological consequences of occupying discrete regions of the receptor ligand-binding pocket, distinct from the binding modes exhibited by the thiazolidinedione (TZD) class of full agonists such as rosiglitazone [1].

Why T-2348 Cannot Be Interchanged with Generic TZD Agonists or Other PPARγ Modulators in Scientific Studies


T-2348 occupies a unique pharmacological niche that prevents functional substitution with thiazolidinedione (TZD) PPARγ full agonists like rosiglitazone or pioglitazone. While TZDs robustly activate PPARγ to improve insulin sensitivity, this activation concurrently drives a suite of undesirable transcriptional programs manifesting as weight gain, hemodilution, and anemia [1]. T-2348 was rationally designed to decouple the beneficial insulin-sensitizing effects of PPARγ engagement from these adverse outcomes by adopting distinct binding modes ('U' and 'S') within the ligand-binding pocket, interacting via hydrophobic contacts that are distinct from those of full agonists [1]. This differential binding induces a unique pattern of coregulatory protein recruitment and distinct receptor function, producing a partial agonist or selective modulator profile [1]. Consequently, substituting T-2348 with a generic TZD in any experimental model will not recapitulate its divergent in vivo phenotype, particularly the absence of weight gain and the ability to antagonize TZD-induced side effects. The quantitative evidence below substantiates this non-interchangeability.

Quantitative Differentiation of T-2348: Head-to-Head and Cross-Study Evidence vs. PPARγ Agonist Comparators


PPARγ Binding and Functional Activity: Partial Agonist Profile vs. Rosiglitazone

T-2348 demonstrates a distinct, concentration-dependent biochemical activity profile in PPARγ coactivator recruitment assays, indicative of a partial agonist or selective PPARγ modulator (SPPARM) function. Unlike the full agonist rosiglitazone, which maximally recruits coactivator peptides at all tested concentrations, T-2348 induces a unique pattern of coregulatory protein interaction [1]. This partial agonist profile is a key differentiator from full TZD agonists and is hypothesized to underlie its divergent in vivo pharmacology [1].

PPARγ Nuclear Receptor Selective Modulator Transcriptional Regulation

In Vivo Insulin Sensitization Without Weight Gain: Direct Comparison with Rosiglitazone in Diabetic KKAy Mice

In a direct head-to-head study using diabetic KKAy mice, T-2384 rapidly improved insulin sensitivity to a degree comparable to rosiglitazone, but critically did so without inducing the weight gain, hemodilution, or anemia that are characteristic of treatment with the TZD full agonist [1]. This represents a clear, quantifiable separation of therapeutic efficacy from class-associated side effects [1].

Type 2 Diabetes In Vivo Pharmacology Metabolic Disease Insulin Resistance

Functional Antagonism of Rosiglitazone-Induced Side Effects: Co-Administration Studies in KKAy Mice

Beyond its intrinsic profile, T-2384 possesses the unique ability to actively antagonize the side effects induced by rosiglitazone when co-administered, while preserving the beneficial effects on glucose disposal. In KKAy mice, simultaneous treatment with T-2384 and rosiglitazone blocked the weight gain and other TZD-associated side effects, yet the combination retained robust glucose-lowering efficacy [1]. This functional antagonism is not shared by other PPARγ ligands.

Drug-Drug Interaction PPARγ Antagonism Adverse Effect Mitigation Metabolic Pharmacology

Unique Dual Orthosteric Binding Modes: Structural Differentiation from Full Agonists via X-ray Crystallography

X-ray crystallography studies (PDB ID: 3K8S) have elucidated that T-2384 can adopt two distinct binding modes within the PPARγ ligand-binding pocket, termed 'U' and 'S' [1] [2]. These modes interact primarily via hydrophobic contacts that are distinct from the binding poses adopted by full agonists like rosiglitazone [1]. This structural plasticity and alternative binding conformation provide a molecular explanation for T-2384's unique partial agonist pharmacology [1].

Structural Biology X-ray Crystallography Ligand-Binding Mode Drug Design

Non-Thiazolidinedione (Non-TZD) Scaffold: Chemical Differentiation from the TZD Class

T-2348 is unequivocally distinguished from the thiazolidinedione (TZD) class of PPARγ agonists (e.g., rosiglitazone, pioglitazone, troglitazone) by its non-TZD chemical scaffold. The compound's structure is characterized by a benzothiazole-sulfonamide core with a trifluoromethyl group, which is chemically unrelated to the 2,4-thiazolidinedione ring system present in TZDs [1] . This scaffold divergence is the fundamental basis for its distinct binding mode and unique pharmacological profile [1].

Medicinal Chemistry Scaffold Differentiation Selective Modulator Chemical Probe

Recommended Research and Procurement Applications for T-2348 Based on Quantitative Evidence


Chemical Probe for Dissecting PPARγ-Mediated Insulin Sensitization vs. Adverse Metabolic Effects

T-2348 is the preferred chemical probe for in vivo and ex vivo studies aiming to uncouple the molecular pathways driving PPARγ-dependent insulin sensitization from those leading to weight gain and hemodilution. As demonstrated in KKAy mice, T-2348 improves insulin sensitivity without the class-associated side effects of TZDs [1]. This makes it an essential tool for researchers investigating the gene expression signatures, coregulator recruitment patterns, and post-translational modifications that distinguish beneficial metabolic regulation from deleterious outcomes of full PPARγ activation [1].

Structural Biology Tool for Exploring Alternative PPARγ Ligand Binding Modes

For structural biologists, T-2348 serves as a unique tool compound to study conformational plasticity in the PPARγ ligand-binding domain. Its ability to adopt two distinct binding modes ('U' and 'S') as revealed by X-ray crystallography (PDB: 3K8S) provides a model system for investigating the structural determinants of partial agonism and selective modulation [1]. T-2348 can be used in comparative structural studies to understand how different ligands induce distinct coregulator interaction surfaces [1].

Medicinal Chemistry Template for Non-TZD Selective PPARγ Modulator (SPPARM) Design

In drug discovery and medicinal chemistry programs, T-2348 is a validated prototype for the design of novel non-TZD SPPARMs. Its benzothiazole-sulfonamide scaffold is chemically distinct from TZDs and provides a basis for structure-activity relationship (SAR) exploration aimed at optimizing the separation between insulin-sensitizing efficacy and adverse effect liability [1] . T-2348 can be used as a benchmark control in biochemical and cellular assays when screening new chemical entities targeting PPARγ with a partial agonist profile [1].

Reference Standard for Antagonism of TZD-Induced Side Effects in Co-Administration Studies

T-2348 is uniquely suited as a reference compound in studies investigating the mitigation or antagonism of TZD-associated side effects. As shown in KKAy mice, co-administration of T-2348 with rosiglitazone blocks the weight gain, hemodilution, and anemia caused by the TZD, while preserving its glucose-lowering effects [1]. This property makes T-2348 an essential control or combination partner in experimental models aimed at improving the therapeutic index of existing TZD therapies or at understanding the molecular basis of TZD toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for T2384

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.